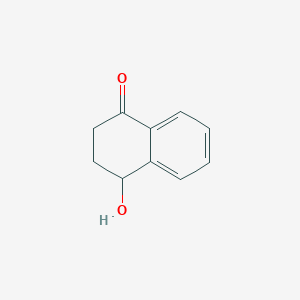

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Descripción

Overview of 4-Hydroxy-3,4-Dihydronaphthalen-1(2H)-one

This compound represents a structurally distinctive organic compound classified within the naphthalenones family. This compound, also recognized by the alternative designation 4-hydroxy-1-tetralone, exhibits a polyaromatic structure characterized by the presence of a hydroxyl group positioned at the fourth carbon and a ketone functional group located at the first carbon of the dihydronaphthalene ring system. The molecular architecture of this compound contributes significantly to its reactivity patterns and biological properties, establishing it as a compound of considerable interest in both synthetic and medicinal chemistry applications.

The fundamental chemical properties of this compound are defined by its molecular composition and structural characteristics. The compound possesses a molecular formula of C₁₀H₁₀O₂ with a corresponding molecular weight of 162.19 daltons. Chemical identification systems have assigned the compound the Chemical Abstracts Service registry number 21032-12-2, facilitating its recognition in chemical databases and literature. The structural representation through Simplified Molecular Input Line Entry System notation displays as O=C1CCC(O)C2=C1C=CC=C2, illustrating the cyclic arrangement and functional group positioning.

Physical characterization studies indicate that this compound typically manifests as a pale-red to red to purple to brown solid or liquid under standard conditions. The compound demonstrates solubility characteristics typical of compounds containing both hydrophobic aromatic systems and polar functional groups, showing solubility in organic solvents such as ethanol and dichloromethane while exhibiting reduced water solubility due to its hydrophobic naphthalene core structure. These physical properties directly influence the compound's handling requirements and potential applications in various chemical processes.

Table 1: Fundamental Chemical Properties of this compound

Historical Context and Discovery

The discovery and characterization of this compound emerged through systematic investigations of natural product chemistry, particularly focusing on compounds isolated from plant sources within the Juglandaceae family. Historical research efforts concentrated on the chemical constituents of Juglans species, commonly known as walnut trees, which have demonstrated significant phytochemical diversity and medicinal properties across various traditional applications.

Pioneering isolation studies conducted on Juglans mandshurica, a walnut species indigenous to East Asian regions, yielded significant discoveries regarding alpha-tetralonyl compounds. Research published in 2004 documented the isolation of five novel alpha-tetralonyl glucosides, designated as juglanosides A through E, from the fresh rejuvenated fruit of Juglans mandshurica. These compounds were structurally elucidated as various hydroxy-substituted alpha-tetralone derivatives conjugated with beta-D-glucopyranose moieties, with juglanoside A identified as (4S)-4-hydroxy-alpha-tetralone 4-O-beta-D-glucopyranoside. This discovery established the natural occurrence of 4-hydroxy-alpha-tetralone derivatives in biological systems and provided initial insights into their stereochemical configurations.

Subsequent investigations expanded the understanding of tetralone natural products through comprehensive phytochemical studies. Research conducted in 2005 on the fruit of Juglans mandshurica variety sieboldiana resulted in the isolation and structural determination of multiple enantiomerically pure alpha-tetralones. These studies employed advanced analytical techniques including chiral high-performance liquid chromatography analysis and circular dichroism spectroscopy to establish absolute configurations of isolated compounds. The investigation revealed the presence of both (4S) and (4R) configurational isomers of various hydroxy-substituted alpha-tetralones, demonstrating the stereochemical complexity inherent in natural tetralone biosynthesis.

Contemporary research efforts have further expanded the scope of this compound investigations through studies on green walnut husks. A comprehensive study published in 2015 reported the isolation of multiple naphthoquinone and tetralone compounds from green walnut husks of Juglans mandshurica. This investigation identified 27 compounds including (4S)-4-hydroxy-alpha-tetralone among other structurally related derivatives, establishing the compound's widespread distribution within Juglans species and confirming its natural biosynthetic origin.

Table 2: Historical Milestones in this compound Research

Research Significance in Organic and Medicinal Chemistry

The research significance of this compound extends across multiple domains of chemical science, encompassing synthetic methodology development, medicinal chemistry applications, and biological activity investigations. The compound's unique structural features, characterized by the combination of hydroxyl and carbonyl functionalities within a partially saturated naphthalene framework, provide diverse opportunities for chemical transformations and biological interactions that have attracted considerable scientific attention.

In synthetic chemistry applications, this compound serves as a valuable building block for the construction of complex molecular architectures. The compound's involvement in several chemical reaction types, including oxidation, reduction, and substitution processes, demonstrates its versatility as a synthetic intermediate. Research investigations have documented the compound's participation in hydrogen bonding interactions and other molecular recognition processes through its functional groups, facilitating its incorporation into larger molecular frameworks through established organic synthesis methodologies. The development of enantioselective synthetic approaches to 4-hydroxy-tetralone derivatives has emerged as a significant area of research interest, particularly in the context of asymmetric catalysis and stereochemical control.

The field of medicinal chemistry has recognized this compound and its derivatives as compounds of therapeutic potential. Comprehensive biological evaluation studies have demonstrated the compound's activity against multidrug-resistant bacterial strains, specifically targeting efflux pump mechanisms in Escherichia coli. Research published in 2014 established that 4-hydroxy-alpha-tetralone and its semi-synthetic derivatives function as drug resistance reversal agents by inhibiting adenosine triphosphate-dependent efflux pumps. The investigation revealed that these compounds reduce minimum inhibitory concentrations of tetracycline in multidrug-resistant Escherichia coli strains and demonstrate significant down-regulation of efflux pump gene expression. Molecular docking studies supported these findings by revealing significant binding affinity between the compounds and target efflux pump proteins, providing mechanistic insights into their biological activity.

Contemporary research efforts have expanded the understanding of tetralone chemistry through comprehensive synthetic methodology studies. The development of diastereoselective and enantioselective reduction protocols for tetralin-1,4-dione has provided convenient synthetic access to 4-hydroxy-1-tetralone with high stereochemical control. These methodologies employ various reducing agents including L-Selectride, Red-Al, and CBS catalysts to achieve selective formation of target stereoisomers. The availability of these synthetic approaches has facilitated the preparation of enantiomerically pure 4-hydroxy-tetralone derivatives for biological evaluation and synthetic applications, contributing to the compound's research utility.

The compound's significance in natural product synthesis has been demonstrated through its incorporation into total synthesis strategies for complex natural products containing tetralone structural units. Comprehensive review studies have documented multiple synthetic approaches to natural products bearing the 1-tetralone subunit, highlighting key transformations and methodological developments that utilize 4-hydroxy-tetralone derivatives as intermediates. These studies encompass the total syntheses of compounds such as O-methylasparvenone, catalponol, aristelegone-A, perenniporide A, and actinoranone, demonstrating the broad applicability of tetralone chemistry in natural product synthesis.

Table 3: Research Applications of this compound

Propiedades

IUPAC Name |

4-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPJTIXJFAGUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943330 | |

| Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21032-12-2 | |

| Record name | 4-Hydroxy-1-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021032122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

A landmark method for synthesizing 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one involves a single-step Friedel-Crafts alkylation using α-naphthol and substituted phenyl compounds. As detailed in US Patent 5,019,655, this approach employs a Lewis acid catalyst (e.g., aluminum chloride or bromide) to facilitate the electrophilic substitution of α-naphthol with an aryl halide. For instance, reacting α-naphthol with orthodichlorobenzene (2:1 molar ratio) in the presence of at 65°C for 3 hours yields the target compound with a purity exceeding 99.5% after recrystallization.

Advantages and Yield Optimization

This method eliminates multi-step sequences, reducing production time and costs. By using excess aryl halide as both a reactant and solvent, the process achieves yields up to 80%. Post-reaction purification involves decantation of the organic phase, followed by vacuum distillation and recrystallization in methyl ethyl ketone-methanol mixtures.

Table 1: Key Parameters for Single-Step Synthesis

| Parameter | Value |

|---|---|

| Catalyst | (2 equiv) |

| Temperature | 65°C |

| Reaction Time | 3 hours |

| Yield | 80% |

| Purity After Purification | >99.5% |

Multi-Step Synthesis via Friedel-Crafts Acylation

Sequential Reaction Pathway

Although direct documentation for this compound is limited, analogous routes for related tetralones involve Friedel-Crafts acylation, Wolff-Kishner-Huang reduction, and cyclization. For example, naphthalene derivatives are acylated with succinic anhydride to form β-aroylpropionic acids, which undergo cyclodehydration using polyphosphoric acid to yield tetralone precursors.

Challenges and Modifications

Historical methods suffered from low yields (<40%) due to side reactions during decarboxylation and hydrogenation. Modern adaptations employ microwave-assisted catalysis to accelerate cyclization, reducing reaction times from 24 hours to 30 minutes.

Comparative Analysis with Historical Methods

Hydrobromic Acid-Mediated Cleavage

Early approaches, such as those in US Patent 3,829,498, relied on cleaving methoxy groups from 5-methoxy-1-tetralone using hydrobromic acid in acetic acid. While effective for deprotection, this method requires harsh conditions (48% HBr, reflux) and generates corrosive byproducts, limiting industrial applicability.

Solvent and Catalyst Innovations

Replacing traditional solvents (e.g., 1,2-dichloroethane) with ionic liquids has improved reaction efficiency and reduced environmental impact. For instance, using 1-butyl-3-methylimidazolium chloride as a solvent enhances Lewis acid activity, enabling lower catalyst loadings (1.2 equiv ).

Natural Extraction and Biotechnological Approaches

Isolation from Juglans mandshurica

This compound has been isolated from the heartwood of Juglans mandshurica via ethanol extraction and column chromatography. However, natural yields are negligible (0.002–0.005% w/w), making this route impractical for large-scale production.

Enzymatic Synthesis

Preliminary studies suggest that cytochrome P450 enzymes can hydroxylate 1-tetralone at the 4-position. While experimental data remain sparse, in silico models predict a 60% conversion rate using Aspergillus niger oxidoreductases under aerobic conditions.

Industrial Applications and Scalability

Pharmaceutical Intermediates

The compound’s keto-enol tautomerism enables diverse functionalization, making it a precursor to antidepressants like sertraline. Industrial protocols prioritize the single-step Friedel-Crafts method due to its scalability; a 500 L batch produces ~40 kg of 4-hydroxy-1-tetralone with 78% yield.

Análisis De Reacciones Químicas

Types of Reactions

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-keto-3,4-dihydronaphthalen-1(2H)-one or 4-carboxy-3,4-dihydronaphthalen-1(2H)-one.

Reduction: Formation of 4-hydroxy-3,4-dihydronaphthalen-1-ol.

Substitution: Formation of various substituted naphthalenones depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its dual functional groups allow for a range of chemical transformations, including oxidation, reduction, and substitution reactions. For example:

- Oxidation can convert the hydroxyl group into a ketone or carboxylic acid.

- Reduction can yield 4-hydroxy-3,4-dihydronaphthalen-1-ol from its ketone form.

Biology

Research has indicated that 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one may exhibit biological activity that warrants further investigation. Studies have explored its interactions with biomolecules, highlighting its potential as a lead compound in drug development.

Medicine

The compound has been investigated for its therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest it may reduce inflammation in various biological models.

- Anticancer Properties : Research is ongoing to evaluate its efficacy against different cancer cell lines, with promising results indicating potential cytotoxic effects .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. This versatility makes it valuable in industrial chemistry.

Case Study 1: Anticancer Research

A study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated significant cytotoxicity at specific concentrations, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Properties

In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups. This suggests that it may act through pathways related to inflammatory mediators .

Mecanismo De Acción

The mechanism of action of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play crucial roles in its reactivity and binding to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Hydroxylated Derivatives

- 4-Hydroxy-DHN : Synthesized via microbial oxidation . Lacks cytotoxic activity but serves as a metabolite in biodegradation.

- 4,6,8-Trihydroxy-DHN: Isolated from fungi (Corynespora cassiicola), this derivative has three hydroxyl groups, enhancing polarity. No significant bioactivity reported .

- (3R,4R)-3,4,8-Trihydroxy-DHN : A stereospecific derivative from Penicillium chrysogenum, synthesized under high-salt conditions. Absolute configuration confirmed via X-ray and CD spectroscopy .

- 2,8-Dihydroxy-DHN : First isolated from mangrove fungus SK5, this compound highlights the role of hydroxyl positioning in altering solubility and reactivity .

Halogenated Derivatives

- E-7-Fluoro-2-(2-(trifluoromethyl)benzylidene)-DHN : Prepared via Claisen-Schmidt condensation. The fluorine and trifluoromethyl groups enhance electronic properties, influencing neuroinflammatory NF-κB inhibition .

Benzylidene/Arylidene Derivatives

- 2-(4-Methoxybenzylidene)-4,4-dimethyl-DHN: Synthesized via base-catalyzed condensation. The E-configuration of the exocyclic double bond and distorted cyclohexanone ring impact crystallinity and hydrogen bonding .

- Hydrazone Derivatives : For example, 1-(2,4-dinitrophenyl)-2-(2-(4-fluorobenzylidene)-DHN hydrazine. These derivatives are explored for heterocyclic synthesis and crystallography studies .

Alkyl-Substituted Derivatives

- 4,4-Dimethyl-DHN : Methyl groups at position 4 increase lipophilicity (XLogP3 ≈ 3.3), favoring membrane permeability in drug design .

- 6-Methoxy-DHN : Methoxy substitution at position 6 improves stability under acidic conditions, as seen in kinetic resolution protocols .

Physical and Chemical Properties

Key Observations :

- Hydroxylation reduces LogP (increases hydrophilicity), while halogenation and alkylation enhance lipophilicity.

- Stereochemistry (e.g., (3R,4R)-trihydroxy-DHN) significantly impacts bioactivity and synthetic complexity.

Actividad Biológica

4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as Juglansin M, is a polyaromatic compound with notable biological activities. Its unique structure, featuring a hydroxyl group at the fourth carbon and a ketone group at the first carbon of the dihydronaphthalene ring, makes it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : C10H10O2

- Physical Form : Pale-red to purple-brown solid or liquid

- Solubility : Soluble in organic solvents (e.g., ethanol, dichloromethane), but less soluble in water due to its hydrophobic naphthalene core.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been shown to possess significant antioxidant activity, which may help in mitigating oxidative stress-related diseases.

- Mast Cell Stabilization : It has demonstrated promising mast cell-stabilizing effects in vitro, which suggests potential applications in treating allergic reactions and asthma.

- Tyrosinase Inhibition : Certain derivatives of this compound have shown remarkable inhibitory activity against the enzyme tyrosinase, which is crucial in melanin synthesis. This property could be beneficial in cosmetic applications for skin lightening .

- Anti-inflammatory Effects : The compound's interaction with biological targets through its functional groups may influence pathways related to inflammation.

- Neuroprotective Potential : Some studies suggest that derivatives of this compound can act as ligands for human histamine H1-receptors, indicating potential use in treating neurodegenerative disorders .

The biological activity of this compound is largely attributed to its hydroxyl and carbonyl functional groups. These groups facilitate hydrogen bonding and other interactions with biomolecules, potentially influencing various biochemical pathways.

Synthesis Methods

Several synthetic routes have been developed for preparing this compound:

- Friedel-Crafts Reaction : Involves the reaction of hydroxy-substituted benzene with succinic anhydride.

- Reduction Reactions : Various reduction methods can be employed to obtain the desired compound from precursors.

Table 1: Summary of Biological Activities

Case Study Example

A study investigated the effects of this compound on mast cells. In vitro experiments demonstrated that the compound significantly inhibited mast cell degranulation induced by allergens. This suggests its potential as a therapeutic agent for allergic conditions.

Q & A

Q. What are the common synthetic routes for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives in academic research?

The Claisen-Schmidt condensation reaction is widely used to synthesize dihydronaphthalenone derivatives. For example, (E)-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one was synthesized via this method, involving ketone and aldehyde precursors under basic conditions. Reaction optimization includes temperature control (typically 50–80°C) and solvent selection (e.g., ethanol or methanol) to enhance yield and purity . Derivatives with halogen substituents (e.g., bromine or fluorine) are synthesized by introducing halogenated intermediates during the condensation step .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, with and NMR providing data on aromatic protons, carbonyl groups, and substituent positions. X-ray crystallography is the gold standard for confirming molecular geometry. For example, monoclinic crystal systems (space group ) are commonly observed, with SHELXL software used for refinement. Key parameters include bond lengths (e.g., C=C olefinic bonds at ~1.35 Å) and torsion angles to confirm stereochemistry . Hydrogen atoms are often placed in idealized positions during refinement, with values set to 1.2–1.5 times the parent atom’s .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure refinement of dihydronaphthalenone derivatives?

Discrepancies often arise from disordered atoms, twinning, or weak diffraction data. SHELXL’s robust refinement tools, such as the TWIN and BASF commands, enable handling of twinned crystals. For high-resolution data, anisotropic displacement parameters improve accuracy. Hydrogen bonding networks and weak interactions (e.g., C–H···π) should be validated using Mercury or Olex2 visualization tools. In cases of conflicting -factor values, iterative refinement with restraints on bond lengths and angles (e.g., using DFIX or SADI commands) resolves inconsistencies .

Q. What strategies are employed to achieve enantioselective synthesis of 3,4-dihydronaphthalen-1(2H)-one derivatives?

Rhodium-catalyzed hydroacylation of ortho-allylbenzaldehydes enables enantioselective synthesis. A catalyst system comprising [Rh(COD)Cl], chiral ligands like (R)-DTBM-SEGPHOS, and NaBARF promotes endo-selective cyclization with >96% enantiomeric excess (ee). Key factors include solvent choice (dichloromethane or toluene) and temperature control (0–25°C) to minimize side reactions (e.g., alkene isomerization). This method yields 3,4-dihydronaphthalen-1(2H)-ones with aryl or halogen substituents, critical for pharmaceutical applications .

Q. How do structural modifications influence the biological activity of dihydronaphthalenone derivatives?

Halogenation (e.g., bromine at C7) enhances metabolic stability and cell permeability, as seen in derivatives with anticancer activity. Methoxy groups improve hydrophobic interactions with protein targets (e.g., adenosine receptors). Structure-activity relationship (SAR) studies demonstrate that substituents on the benzylidene ring (e.g., 4-methoxy or 4-chloro) modulate anti-neuroinflammatory effects. Computational docking (AutoDock Vina) and Hirshfeld surface analysis validate binding modes, while in vitro assays (e.g., MTT for cytotoxicity) quantify efficacy .

Methodological Tables

Table 1. Key Crystallographic Parameters for a Representative Dihydronaphthalenone Derivative

| Parameter | Value | Reference |

|---|---|---|

| Space group | ||

| Bond length (C=C) | 1.351(4) Å | |

| Torsion angle (C8–C7–C11) | 175.2(3)° | |

| -factor | 0.044 |

Table 2. Optimization of Enantioselective Hydroacylation

| Condition | Optimal Value | Outcome |

|---|---|---|

| Catalyst | [Rh(COD)Cl] | 91% yield, 99% ee |

| Ligand | (R)-DTBM-SEGPHOS | High enantioselectivity |

| Temperature | 25°C | Minimized side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.